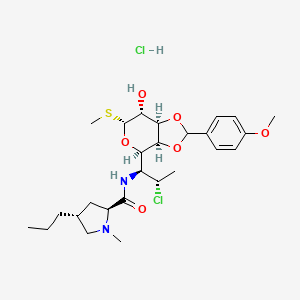

(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid” is also known as (2E)-3-(3,4-Dimethoxyphenyl)acrylic acid . It has a molecular formula of C11H12O4 . The average mass of this compound is 208.211 Da and its monoisotopic mass is 208.073563 Da .

Physical And Chemical Properties Analysis

“(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid” is a solid compound . More detailed physical and chemical properties could not be found in the available sources.Safety and Hazards

The safety data sheet for a similar compound, (3,4-Dimethoxyphenyl)acetic acid, suggests that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water . If inhaled, the victim should be moved to fresh air . If swallowed, immediate medical assistance should be sought .

Future Directions

A study has shown that isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate, a derivative of (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid, exhibits a sun protection factor value of 37.10 ± 0.03, indicating that it is a sunscreen agent with high protection . This suggests potential future directions for the use of (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid and its derivatives in the development of sunscreen products .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid involves the synthesis of the starting material, 3,4-dimethoxybenzaldehyde, followed by the synthesis of the intermediate, (E)-3-(3,4-dimethoxyphenyl)acrylic acid, which is then converted to the final product through a Wittig reaction.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "Methanol", "Sodium hydroxide", "Benzene", "Ethanol", "Triphenylphosphine", "Carbon tetrachloride", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Sodium sulfate", "Diethyl ether", "Chloroform", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Sodium methoxide", "Phosphorus oxychloride", "Dimethylformamide", "Sodium carbonate", "Methylene chloride", "Tetrahydrofuran", "Potassium tert-butoxide", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Synthesis of 3,4-dimethoxybenzaldehyde: 3,4-dimethoxytoluene is oxidized with potassium permanganate in the presence of sodium hydroxide to form 3,4-dimethoxybenzaldehyde.", "Synthesis of (E)-3-(3,4-dimethoxyphenyl)acrylic acid: 3,4-dimethoxybenzaldehyde is condensed with malonic acid in the presence of acetic anhydride and pyridine to form (E)-3-(3,4-dimethoxyphenyl)acrylic acid.", "Conversion to (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid: (E)-3-(3,4-dimethoxyphenyl)acrylic acid is converted to (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid through a Wittig reaction with triphenylphosphine and carbon tetrachloride in the presence of methanol and sodium methoxide." ] } | |

CAS RN |

24316-12-9 |

Molecular Formula |

C₁₉H₂₀O₆ |

Molecular Weight |

344.36 |

synonyms |

(E)-α-[(3,4-Dimethoxyphenyl)methylene]-3,4-dimethoxybenzeneacetic Acid; (αE)-α-[(3,4-dimethoxyphenyl)methylene]-3,4-dimethoxybenzeneacetic Acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)

![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)

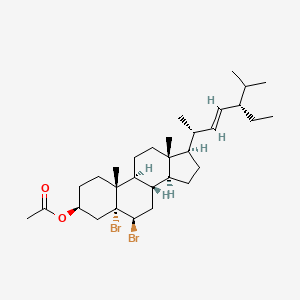

![(8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1141384.png)